3-Adamantanyl-2-oxopropyl acetate
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Description
3-Adamantanyl-2-oxopropyl acetate is a useful research compound. Its molecular formula is C15H22O3 and its molecular weight is 250.338. The purity is usually 95%.
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Mechanism of Action
Target of Action
Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity .
Mode of Action
The synthesis of substituted adamantanes is often achieved via radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds . This process provides a variety of products incorporating diverse functional groups .
Biochemical Pathways
The acetate-malonate pathway is known to produce fatty acids and other compounds through the formation of polyketides . It’s possible that 3-Adamantanyl-2-oxopropyl acetate might interact with this or similar pathways.
Pharmacokinetics
Adamantane, a hydrocarbon compound consisting of four interconnected cyclohexane rings, confers certain favorable physical and chemical properties to drug molecules .
Result of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .
Action Environment
The stability and reactivity of adamantane derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemical compounds .
Biochemical Analysis
Biochemical Properties
3-Adamantanyl-2-oxopropyl acetate is a derivative of adamantane . Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Molecular Mechanism
Adamantane derivatives have been shown to interact with various biomolecules through their high reactivity .
Metabolic Pathways
Acetate metabolism is a critical process in cellular function, and acetate-derived acetyl-CoA is utilized by cells to fuel various processes associated with acetyl-CoA metabolism .
Properties
IUPAC Name |
[3-(1-adamantyl)-2-oxopropyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-10(16)18-9-14(17)8-15-5-11-2-12(6-15)4-13(3-11)7-15/h11-13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIHZFDMOUZVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)CC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.